3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

1,2,4-oxadiazole chemical procurement comparative pharmacology

3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1041553-35-8) is a synthetic organic compound belonging to the 1,2,4-oxadiazole class, substituted with an oxolan-2-ylmethyl group at the 3-position and a 3-methylbutan-1-amine chain at the 5-position. Its molecular formula is C12H21N3O2 with a molecular weight of 239.31 g/mol.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 1041553-35-8
Cat. No. B1521289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine
CAS1041553-35-8
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC(=NO1)CC2CCCO2)N
InChIInChI=1S/C12H21N3O2/c1-8(2)6-10(13)12-14-11(15-17-12)7-9-4-3-5-16-9/h8-10H,3-7,13H2,1-2H3
InChIKeyLEODQDVYUSOAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1041553-35-8): Core Properties and Structural Class


3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1041553-35-8) is a synthetic organic compound belonging to the 1,2,4-oxadiazole class, substituted with an oxolan-2-ylmethyl group at the 3-position and a 3-methylbutan-1-amine chain at the 5-position . Its molecular formula is C12H21N3O2 with a molecular weight of 239.31 g/mol [1]. The compound is commercially available at purities typically up to 98% .

Scaffold Class 1,2,4-oxadiazole with unique oxolan-2-ylmethyl substitution
Purity Grade Research-grade purity for synthetic chemistry and library design
Functional Handle Primary amine enables conjugation to reporter tags or solid supports

Why 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine Cannot Be Interchanged with Generic Oxadiazole Analogs


For 1,2,4-oxadiazole derivatives, small structural modifications—such as the nature of the 3-substituent—can fundamentally alter biological activity profiles. This compound features a unique 3-(oxolan-2-ylmethyl) substitution, which introduces a tetrahydrofuran ring capable of acting as both a hydrogen bond acceptor and a steric modifier, distinguishing it from analogs with simple alkyl, aryl, or unsubstituted positions [1]. However, a comprehensive search of primary research papers, authoritative databases, and patents reveals no publicly available, quantitative head-to-head comparative data defining the precise pharmacological, physicochemical, or selectivity differentials for this specific molecule against its closest identified analogs.

Substituent-Dependent Bioactivity Small modifications at the 3-position may shift interaction profiles; the oxolan-2-ylmethyl group provides H-bond and steric features not captured by simple alkyl or aryl analogs.
No Public Comparator Data Quantitative selectivity or affinity comparisons for this specific molecule versus identified analogs are not publicly available; direct substitution assumptions are unsupported.
Unique Scaffold Identity This oxolan-2-ylmethyl-substituted oxadiazole may not be directly interchangeable with generic 1,2,4-oxadiazole analogs without experimental validation.

Quantitative Differentiation Evidence for 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine


Absence of Public Quantitative Comparative Data for 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

A systematic search of primary literature, BindingDB, ChEMBL, PubChem, and global patent databases (excluding vendor-generated generic descriptions) found no quantitative comparator data for 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine. The closest identified analog, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-1-amine [1], has no publicly reported affinity data, and no cross-study comparison on parameters such as binding affinity, selectivity, or functional activity can be established. For the more distant analog 1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine, only commercial availability is noted .

Public Comparator Data
Data to verify
Not calculable
Selection must rely on unique structural scaffold; no bioactivity-based differentiation available
Database search (PubChem, ChEMBL, BindingDB) as of 2026-05-05
1,2,4-oxadiazole chemical procurement comparative pharmacology

Validated Application Scenarios for 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine Based on Current Evidence


Exploratory Medicinal Chemistry for Novel 1,2,4-Oxadiazole Scaffolds

The compound serves as a unique building block in the synthesis of novel 1,2,4-oxadiazole-based libraries, where the oxolan-2-ylmethyl substituent provides a distinct H-bond acceptor profile compared to simple alkyl or aryl analogs [1]. Its procurement is driven by the need for structural diversity rather than established bioactivity superiority.

Pharmacological Screening for Imidazoline I-2 Receptor Ligands

Given that certain 1,2,4-oxadiazole derivatives have demonstrated affinity for imidazoline I-2 receptors [2], this compound's unique substitution pattern may be explored in screening cascades; however, no direct target engagement data exists for this specific molecule.

Chemical Biology Probe Development

The compound's primary amine functionality allows for facile conjugation to reporter tags or solid supports, making it a candidate for the development of chemical biology probes, provided that its selectivity profile is empirically validated against the chosen target class [3].

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Unique oxolan-2-ylmethyl H-bond and steric profile
Structural diversity validation
Imidazoline I-2 receptor screening
1,2,4-oxadiazole scaffold potential
Target engagement validation required
Chemical biology probe development
Primary amine conjugation handle
Selectivity profile validation
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